4-(2-Bromoethyl)-1,2-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOAIAJFFMWTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314398-14-5 | |
| Record name | 4-(2-bromoethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 2 Bromoethyl 1,2 Oxazole and Analogues
Established Methodologies for Oxazole (B20620) Ring Construction Relevant to C-4 Functionalization
The construction of the oxazole ring is a well-documented field in heterocyclic chemistry, with several named reactions providing foundational routes. However, achieving substitution specifically at the C-4 position requires careful selection of starting materials and reaction conditions, as this position can be less reactive towards electrophilic substitution compared to the C-2 and C-5 positions. pharmaguideline.comtandfonline.com
Cyclization reactions represent the most classical approach to forming the oxazole nucleus. These methods involve the condensation and subsequent dehydration of acyclic precursors.
Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com To achieve C-4 functionalization, the starting α-acylamino ketone must contain the desired substituent or a precursor group on the carbon that will become the C-4 of the oxazole ring.
Van Leusen Oxazole Synthesis : A versatile method for creating 5-substituted oxazoles, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. nih.gov While primarily used for 5-substitution, modifications involving α,β-unsaturated aldehydes can lead to more complex substitution patterns. nih.gov
Condensation of 1,3-Diketones : A primary pathway to 1,2-oxazoles involves the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov The regioselectivity of the cyclization determines the substitution pattern on the resulting oxazole ring. By starting with a 1,3-diketone that has a precursor to the 2-bromoethyl group at the C-2 position (which becomes the C-4 of the oxazole), this method can be adapted for the target synthesis.
| Cyclization Method | Key Precursors | Primary Substitution | Relevance to C-4 Functionalization |
| Robinson-Gabriel Synthesis | α-Acylamino ketones | 2,5-Disubstituted | Requires a pre-functionalized ketone backbone. pharmaguideline.com |
| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-Substituted | Adaptable with functionalized aldehydes. nih.gov |
| From 1,3-Diketones | 1,3-Diketones, Hydroxylamine | Regioisomeric mixtures | Starting diketone must contain the C-4 side chain precursor. nih.gov |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | 2,5-Disubstituted | Depends on the structure of the starting cyanohydrin. ijpsonline.com |
Table 1: Overview of Major Cyclization Reactions for Oxazole Synthesis.
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods are particularly useful for functionalizing a pre-formed oxazole ring. ignited.in
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organic halide. researchgate.net For the synthesis of C-4 substituted oxazoles, a 4-halo-oxazole (e.g., 4-bromo- or 4-iodo-oxazole) can be reacted with a suitable boronic acid or ester. ignited.inresearchgate.net The synthesis of the required 4-halo-oxazole can be challenging, as direct halogenation often favors the C-2 and C-5 positions. ignited.in
Stille and Negishi Couplings : Similar to the Suzuki reaction, Stille coupling uses organotin reagents, while Negishi coupling employs organozinc reagents. researchgate.net These reactions offer alternative pathways for C-4 functionalization, contingent on the successful preparation of a 4-halo-oxazole or a 4-metallo-oxazole. thieme-connect.comnih.gov
Direct C-H Arylation/Alkenylation : An increasingly popular strategy involves the direct functionalization of a C-H bond, avoiding the need for pre-halogenated or organometallic precursors. nih.gov While C-H activation at the C-2 and C-5 positions of oxazoles is more common, specific directing groups or catalytic systems can achieve reactivity at the C-4 position. nih.gov
| Cross-Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst (Typical) |
| Suzuki-Miyaura | 4-Halo-oxazole | Organoboronic acid/ester | Palladium (e.g., Pd(PPh₃)₄) researchgate.net |
| Stille | 4-Halo-oxazole | Organostannane | Palladium |
| Negishi | 4-Halo-oxazole | Organozinc reagent | Palladium or Nickel nih.gov |
| Sonogashira | 4-Halo-oxazole | Terminal alkyne | Palladium/Copper |
Table 2: Common Cross-Coupling Strategies for C-4 Functionalization.
Oxidative cyclization methods provide an alternative to traditional condensation reactions, often proceeding under mild conditions. These reactions typically involve the formation of a C-O or C-N bond via an oxidative process.
Hypervalent Iodine-Mediated Cyclization : Reagents like (diacetoxyiodo)benzene (B116549) can mediate the oxidative cyclization of precursors such as N-allylamides to form oxazolines, which can be subsequently oxidized to oxazoles. nsf.gov The substitution pattern of the final oxazole is determined by the structure of the starting amide.
Copper- or Silver-Catalyzed Cyclizations : Copper and silver catalysts can promote the oxidative cyclization of various substrates. rsc.orgorganic-chemistry.org For example, a copper-catalyzed tandem oxidative cyclization can produce polysubstituted oxazoles from readily available starting materials. organic-chemistry.org A silver-catalyzed method involves the oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. rsc.org
Introduction of the 2-Bromoethyl Moiety onto Oxazole Nuclei
Once an oxazole ring with the appropriate handle at the C-4 position is synthesized, the final step is the introduction of the 2-bromoethyl group. This can be achieved either through direct bromination of a suitable precursor or by the chemical transformation of another functional group.
Directly brominating the ethyl side chain is a common strategy. The reactivity of the oxazole ring itself towards electrophilic bromination must be considered. clockss.org
Side-Chain Bromination : If a 4-ethyl-1,2-oxazole is available, radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can potentially introduce a bromine atom on the side chain. However, controlling the position of bromination can be difficult, and competitive bromination on the oxazole ring may occur.
Halogen Dance Reaction : Direct halogenation of oxazoles often occurs at the C-5 position. clockss.org However, a base-induced "halogen dance" rearrangement can be used to isomerize a 5-bromooxazole (B1343016) to the more stable 4-bromooxazole (B40895) lithium salt, which can then be used in further reactions. nih.gov While not a direct bromination of a side chain, this method is crucial for preparing 4-halo precursors for cross-coupling. thieme-connect.comnih.gov
Directed Lithiation-Bromination : An alternative to direct bromination is a regiocontrolled lithiation of the oxazole ring followed by quenching with an electrophilic bromine source (e.g., Br₂ or CBr₄). researchgate.net This offers a precise method for introducing a bromine atom at a specific position, including C-4, depending on the directing groups present on the ring. researchgate.net
| Bromination Method | Substrate | Reagent | Position Targeted | Notes |
| Electrophilic Aromatic Substitution | Oxazole | NBS, Br₂ | Typically C-5 or C-2 clockss.org | C-4 is generally less reactive. pharmaguideline.com |
| Halogen Dance | 5-Bromo-oxazole | Strong base (e.g., LDA) | C-4 | Isomerization to a more stable 4-substituted intermediate. nih.gov |
| Lithiation-Bromination | Substituted Oxazole | 1. Strong base (LDA, n-BuLi) 2. Electrophilic Br source | C-4 (if directed) | Allows for regiocontrolled halogenation. researchgate.net |
Table 3: Regioselective Bromination Strategies for Oxazole Scaffolds.
This approach involves synthesizing a 4-substituted oxazole where the substituent can be chemically converted into a 2-bromoethyl group. This is often a more reliable and regioselective method.
From a Hydroxyethyl Group : The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. imperial.ac.uk A precursor, 4-(2-hydroxyethyl)-1,2-oxazole, can be treated with various brominating agents such as phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or via an Appel reaction (CBr₄, PPh₃) to yield the target compound. youtube.com
From a Vinyl Group : A 4-vinyl-1,2-oxazole can be converted to 4-(2-bromoethyl)-1,2-oxazole via hydrobromination. To achieve the desired anti-Markovnikov addition, the reaction is typically carried out in the presence of radical initiators like peroxides (AIBN, benzoyl peroxide). solubilityofthings.com
Ring-Opening of an Epoxide : A 4-(oxiran-2-yl)-1,2-oxazole could be synthesized and subsequently opened with a bromide nucleophile (e.g., from HBr or MgBr₂) to yield a bromo-alcohol, which would then require deoxygenation. This is a multi-step but viable pathway.
| Precursor Functional Group at C-4 | Transformation | Key Reagents | Product |
| 2-Hydroxyethyl [-CH₂CH₂OH] | Alcohol to Alkyl Bromide | PBr₃, CBr₄/PPh₃ | 2-Bromoethyl [-CH₂CH₂Br] youtube.com |
| Vinyl [-CH=CH₂] | Anti-Markovnikov Hydrobromination | HBr, Peroxides (AIBN) | 2-Bromoethyl [-CH₂CH₂Br] solubilityofthings.com |
| Carboxylic Acid [-COOH] | Reduction & Bromination | 1. LiAlH₄ or BH₃ 2. PBr₃ | 2-Bromoethyl [-CH₂CH₂Br] |
| Ethynyl [-C≡CH] | Hydrobromination/Reduction | 1. HBr 2. H₂, Pd/C | 2-Bromoethyl [-CH₂CH₂Br] |
Table 4: Functional Group Transformations for Introducing the 2-Bromoethyl Moiety.
Advanced and Sustainable Synthetic Approaches for this compound
The development of advanced and sustainable synthetic methodologies is a cornerstone of modern organic chemistry, aiming to improve efficiency, reduce environmental impact, and enhance molecular diversity. For the synthesis of this compound and its analogues, a shift from classical methods to more sophisticated strategies is evident. These approaches prioritize atom economy, minimize the use of hazardous reagents, and streamline synthetic sequences. This section explores metal-free and organocatalytic methods, one-pot and multicomponent reactions, and the application of innovative technologies like ionic liquids and continuous flow systems in the construction of the oxazole core.
Metal-Free and Organocatalytic Methods
In recent years, the synthesis of oxazole heterocycles has increasingly moved away from transition-metal-catalyzed reactions to avoid issues related to toxicity, cost, and metal contamination in the final products. researchgate.net Metal-free and organocatalytic approaches have emerged as powerful alternatives, offering mild reaction conditions and high selectivity. researchgate.netdntb.gov.ua
One prominent metal-free strategy involves the use of λ3-iodane mediators for cycloisomerization and functionalization reactions. researchgate.net For instance, iodosobenzene (B1197198) (PhI=O) in the presence of trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf2NH) can efficiently promote the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom to regioselectively assemble highly substituted oxazoles. researchgate.net This method allows for the single-step construction of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from readily available starting materials. researchgate.net Another approach utilizes N-iodosuccinimide (NIS) to mediate the iodocyclization of N-sulfonyl propargylamides, which can be subsequently converted to oxazoles. researchgate.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, also presents a viable route for oxazole synthesis. An organo Lewis acid, for example, has been shown to catalyze the synthesis of highly substituted oxazoles, providing a metal-free alternative to traditional Lewis acid catalysis. dntb.gov.ua These methods often proceed through domino reactions, where a sequence of transformations occurs in a single synthetic operation without the isolation of intermediates. For example, a multipathway coupled domino strategy starting from methyl ketones, arylethenes, or arylacetylenes can construct 2-acyloxazoles without any metal catalyst, proceeding through a consecutive iodination/Kornblum oxidation/cyclization sequence. researchgate.net
Table 1: Examples of Metal-Free and Organocatalytic Oxazole Synthesis
| Starting Materials | Catalyst/Mediator | Key Transformation | Product Type | Reference |
| Alkynes, Nitriles, O-atoms | PhIO with TfOH or Tf2NH | [2+2+1] Annulation | 2,4-Disubstituted and 2,4,5-Trisubstituted Oxazoles | researchgate.net |
| N-Sulfonyl Propargylamides | NIS | Iodocyclization | Oxazolidines/Iodoalkylidenedihydrooxazoles | researchgate.net |
| Methyl Ketones, Arylethenes, or Arylacetylenes | Iodine | Iodination/Kornblum Oxidation/Cyclization | 2-Acyloxazoles | researchgate.net |
| Amides, Ynals, Sodium Sulfinates | Lewis Acid | Three-Component Reaction | Aryl-Substituted Oxazoles | researchgate.net |
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules like oxazoles from simple precursors in a single operation. zendy.iodntb.gov.ua These approaches avoid the lengthy separation and purification of intermediates, thereby saving time, solvents, and resources. dntb.gov.ua
A notable example is the acid-promoted multicomponent tandem cyclization for synthesizing fully substituted oxazoles. This protocol utilizes readily available arylglyoxal monohydrates, nitriles, and various C-nucleophiles. nih.gov The reaction proceeds via a classical Robinson-Gabriel reaction as the key step in the tandem transformation. nih.gov This method demonstrates wide functional group diversity, enabling the installation of motifs like 4-hydroxycoumarin, 2-naphthol, and 1,3-cyclohexanedione (B196179) onto the oxazole core. nih.gov
The van Leusen oxazole synthesis, a well-established method, has also been adapted into one-pot procedures. organic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. By combining precursor preparation and cyclocondensation in a single step, the efficiency of this synthesis can be significantly enhanced. organic-chemistry.org MCRs are particularly valuable in creating diverse libraries of compounds for drug discovery and materials science. semanticscholar.org The development of three- and four-component reactions for oxazole synthesis highlights the versatility and adaptability of these methods, with a focus on functional group diversity and scalability. zendy.iosemanticscholar.org
Table 2: Selected One-Pot and Multicomponent Reactions for Oxazole Synthesis
| Reaction Type | Key Reagents | Noteworthy Features | Product Scope | Reference |
| Acid-Promoted Multicomponent Tandem Cyclization | Arylglyoxal monohydrates, Nitriles, C-nucleophiles | Wide functional group diversity; Robinson-Gabriel type reaction. | Fully Substituted Oxazoles | nih.gov |
| One-Pot van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC), Aliphatic halides | Improved operational simplicity and efficiency. | 4,5-Disubstituted Oxazoles | organic-chemistry.org |
| Gold-Catalyzed Three-Component Domino Reaction | Imines, Alkynes, Acid chlorides | Single synthetic step using a gold(III)-salen catalyst. | Trisubstituted Oxazoles | semanticscholar.org |
Application of Ionic Liquids and Continuous Flow Systems
The principles of green chemistry have spurred the adoption of innovative technologies such as ionic liquids and continuous flow systems to create more sustainable synthetic processes. ijpsonline.comrsc.org
Ionic liquids (ILs) are salts with low melting points that are often used as environmentally benign solvents due to their negligible vapor pressure, high thermal stability, and recyclability. organic-chemistry.orgrsc.org They have been successfully employed in the synthesis of oxazoles. For instance, the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles can be performed in ionic liquids like [bmim]Br, [bmim][BF4], and [bmim][PF6]. organic-chemistry.org These reactions often proceed with high yields, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. organic-chemistry.orgijpsonline.com The use of pyrrolidine-derived long-chain ionic liquids has also been reported for the synthesis of oxazole derivatives, showcasing the versatility of these solvents. ijpsonline.com
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. durham.ac.ukmdpi.com This technology has been applied to the synthesis of various oxazole derivatives. A fully automated, multipurpose mesofluidic flow reactor has been developed for the rapid on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In this system, reagents are pumped through heated reactors and columns containing solid-supported reagents and catalysts, allowing for a streamlined process with minimal manual intervention. durham.ac.uk This approach enables the rapid preparation of diverse oxazole libraries in high yields and purities. durham.ac.uk Furthermore, multistep continuous flow processes have been designed for the synthesis of more complex oxazoles, such as 2-(azidomethyl)oxazoles from vinyl azides, demonstrating the power of integrating multiple reaction steps into a single, continuous operation. nih.gov
Table 3: Application of Ionic Liquids and Continuous Flow Systems in Oxazole Synthesis
| Technology | Specific Application | Key Advantages | Example Outcome | Reference |
| Ionic Liquids | One-Pot van Leusen Synthesis | Recyclability, non-volatility, high yields. | Synthesis of 4,5-disubstituted oxazoles in [bmim]Br. | organic-chemistry.org |
| Ionic Liquids | Suzuki Pd-mediated C-C coupling | Effective for synthesizing complex oxazoles. | Synthesis of imidazole (B134444) and oxazole compounds. | ijpsonline.com |
| Continuous Flow | Automated synthesis of 4,5-disubstituted oxazoles | Rapid synthesis, automation, scalability, high purity. | Preparation of 25 different oxazoles in 83-99% yields. | durham.ac.uk |
| Continuous Flow | Three-step synthesis of 2-(azidomethyl)oxazoles | Process integration, avoidance of isolating unstable intermediates. | Synthesis completed in short residence times (7-9 min). | nih.gov |
Chemical Reactivity and Mechanistic Aspects of 4 2 Bromoethyl 1,2 Oxazole
Reactivity of the Oxazole (B20620) Ring System in 4-(2-Bromoethyl)-1,2-oxazole
The 1,2-oxazole ring is a five-membered heterocycle characterized by a low level of aromaticity and a polarized O-N bond, which renders it susceptible to specific types of chemical transformations.
Electrophilic and Nucleophilic Substitution Patterns and Regioselectivity
Electrophilic Substitution: The 1,2-oxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions such as nitration and sulfonation are often difficult to achieve. pharmaguideline.com When substitution does occur, it is directed by the heteroatoms. The C4 position is the most common site for electrophilic attack in isoxazoles, followed by the C5 position. Therefore, in this compound, any further electrophilic substitution would be predicted to occur at the C5 position, as the C4 position is already substituted. The presence of activating, electron-donating groups on the ring would be necessary to facilitate such reactions readily. wikipedia.org
Nucleophilic Substitution: Direct nucleophilic substitution on an unsubstituted oxazole ring is rare and typically results in ring cleavage rather than substitution. pharmaguideline.comslideshare.net However, the presence of a good leaving group, such as a halogen, on the ring can enable nucleophilic aromatic substitution (SNAr). For halo-oxazoles, the reactivity order for substitution is C2 > C5 > C4. tandfonline.com Nucleophilic attack is facilitated at the most electron-deficient positions, which are adjacent to the heteroatoms. pharmaguideline.com Given that the target molecule is unsubstituted on the ring, direct nucleophilic attack on the ring itself is unlikely under standard conditions. Instead, metallation, typically at the C5 position for isoxazoles, can be achieved using strong bases like organolithium reagents, which can then be followed by reaction with an electrophile.
Cycloaddition Reactions and Their Potential in Fused System Construction
The oxazole ring system can participate as a diene component in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for constructing fused heterocyclic systems. pharmaguideline.comresearchgate.net Oxazoles typically function as electron-deficient dienes, reacting with electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. clockss.org However, the presence of electron-donating groups on the oxazole ring can facilitate reactions with electron-poor dienophiles in normal-demand Diels-Alder reactions. clockss.org
The reaction of an oxazole with an alkyne dienophile, for instance, leads to a bicyclic adduct which can subsequently lose a molecule of nitrile (from the N-C-O fragment) to yield a furan (B31954) ring. Reaction with an alkene dienophile can similarly lead to the formation of pyridine (B92270) derivatives after elimination of water from the initial adduct. wikipedia.org This reactivity makes oxazoles valuable synthons for more complex heterocyclic structures. Intramolecular cycloaddition reactions, where the dienophile is tethered to the oxazole ring, are particularly effective for constructing fused systems. nih.govresearchgate.netencyclopedia.pub For this compound, transformation of the side chain into a suitable dienophile could pave the way for intramolecular cycloaddition to build a fused ring system.
Transformations Involving the 2-Bromoethyl Side Chain of this compound
The 2-bromoethyl group is a versatile functional handle, allowing for a variety of transformations centered on the electrophilic carbon atom attached to the bromine.
Nucleophilic Substitution Reactions at the Bromine Center
The primary alkyl bromide of the 2-bromoethyl side chain is an excellent electrophile for SN2 reactions. wikipedia.org A wide range of nucleophiles can displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds. bloomtechz.com This reaction is fundamental for introducing diverse functional groups onto the oxazole scaffold. The efficiency of the reaction depends on the strength of the nucleophile and the reaction conditions.
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-(2-Hydroxyethyl)-1,2-oxazole |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(2-Methoxyethyl)-1,2-oxazole |
| Thiolate | Sodium Thiophenolate (NaSPh) | 4-(2-(Phenylthio)ethyl)-1,2-oxazole |
| Amine | Ammonia (NH₃), Diethylamine (Et₂NH) | 4-(2-Aminoethyl)-1,2-oxazole, 4-(2-(Diethylamino)ethyl)-1,2-oxazole |
| Cyanide | Potassium Cyanide (KCN) | 3-(1,2-Oxazol-4-yl)propanenitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | 4-(2-Azidoethyl)-1,2-oxazole |
This table represents expected products from SN2 reactions based on the general reactivity of 2-bromoethyl-substituted aromatic compounds.
Elimination Reactions Leading to Olefinic Derivatives
Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to form 4-vinyl-1,2-oxazole. bloomtechz.comlibretexts.org This reaction involves the abstraction of a proton from the carbon adjacent to the oxazole ring (β-hydrogen) and the simultaneous expulsion of the bromide leaving group. libretexts.org The choice of base is critical; sterically hindered bases like potassium tert-butoxide are often used to favor elimination over the competing SN2 substitution pathway. masterorganicchemistry.com The resulting vinyl oxazole is a valuable monomer and intermediate for further functionalization, such as polymerization or participation in cycloaddition reactions.
| Base | Solvent | Product | Reaction Type |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | 4-Vinyl-1,2-oxazole | E2 Elimination |
| Sodium Hydroxide (NaOH) | Ethanol | 4-Vinyl-1,2-oxazole & 4-(2-Ethoxyethyl)-1,2-oxazole | E2 / SN2 Competition |
This table illustrates the expected outcomes of elimination reactions. Product distribution can vary based on specific reaction conditions.
Interactions with Organometallic Reagents for C-C Bond Formation
The bromoethyl side chain is a key precursor for forming organometallic reagents or participating in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent would produce the corresponding Grignard reagent, 2-(1,2-oxazol-4-yl)ethylmagnesium bromide. wvu.edumasterorganicchemistry.com This organometallic species is a potent carbon nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to extend the carbon chain. organic-chemistry.orgmasterorganicchemistry.comleah4sci.com
Cross-Coupling Reactions: The C-Br bond can participate directly in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. nih.govwikipedia.org For instance, a Suzuki coupling with an arylboronic acid would yield 4-(2-arylethyl)-1,2-oxazoles. nih.govlibretexts.orgorganic-chemistry.org These reactions are highly efficient for creating C(sp³)–C(sp²) or C(sp³)–C(sp) bonds and are fundamental in modern organic synthesis.
| Reaction Name | Reagents | Product Type |
| Grignard Reaction | 1. Mg, THF2. Electrophile (e.g., CO₂, PhCHO) | Carboxylic acid, Alcohol |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-(2-Arylethyl)-1,2-oxazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-(But-3-yn-1-yl)-1,2-oxazole derivative |
This table provides examples of C-C bond-forming reactions utilizing the 2-bromoethyl side chain.
Mechanistic Investigations of Key Reactions Involving this compound
The reactivity of this compound is primarily dictated by two key structural features: the electrophilic carbon of the bromoethyl group and the heterocyclic 1,2-oxazole ring. Reactions involving this compound can be broadly categorized into nucleophilic substitution at the ethyl side chain and reactions involving the oxazole ring itself.
Nucleophilic Substitution Pathways: The bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. The reaction pathway for nucleophilic substitution is expected to proceed via a standard S(_N)2 mechanism.
S(_N)2 Mechanism: In a typical S(_N)2 reaction, a nucleophile (Nu:⁻) attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. This process involves a five-coordinate transition state.
Reaction Scheme: Nu:⁻ + Br-CH₂CH₂-Oxazole → [Nu···CH₂(CH₂-Oxazole)···Br]‡ → Nu-CH₂CH₂-Oxazole + Br⁻
The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile. The steric hindrance around the electrophilic carbon is minimal, which favors the S(_N)2 pathway.
Potential Intermediates: In the case of certain nucleophiles or reaction conditions, the formation of a stabilized carbocation intermediate via an S(_N)1 pathway is less likely due to the primary nature of the bromoethyl group. However, neighboring group participation from the oxazole ring, while plausible, would depend on the specific orientation and electronic properties of the ring.
Reactions Involving the 1,2-Oxazole Ring: The 1,2-oxazole ring is a five-membered heterocycle with a relatively weak N-O bond, which can influence its reactivity.
Ring-Opening Reactions: Under certain conditions, such as reduction or pyrolysis, the 1,2-oxazole ring can undergo cleavage. For instance, catalytic hydrogenation can lead to the reductive cleavage of the N-O bond, yielding an open-chain amino alcohol derivative. The specific intermediates in such a process would be highly dependent on the catalyst and reaction conditions used.
Cycloaddition Reactions: While 1,3-oxazoles are known to participate in Diels-Alder reactions, the reactivity of 1,2-oxazoles in cycloadditions is less common and would likely require activation. Theoretical studies on related oxazole systems suggest that such reactions would proceed through a concerted transition state. However, specific studies on this compound are lacking.
The following table summarizes the probable reaction pathways for this compound.
| Reaction Type | Probable Mechanism | Key Intermediates/Transition States |
| Nucleophilic Substitution | S(_N)2 | Pentavalent transition state |
| Reduction | N-O Bond Cleavage | Open-chain amino-enol or amino-ketone |
| Thermal Decomposition | Ring Fragmentation | Nitrile ylides, vinyl nitrenes |
As of this writing, specific transition state analyses and detailed kinetic studies for reactions involving this compound have not been reported in the literature. Computational chemistry would be a valuable tool to investigate these aspects.
Theoretical Predictions for Transition States:
Ring-Opening Reactions: Transition state calculations for the ring-opening of the 1,2-oxazole moiety would likely reveal a high-energy structure where the N-O bond is significantly elongated. The activation barrier for such a process would provide insight into the thermal stability of the ring.
Anticipated Kinetic Profiles:
For the S(_N)2 nucleophilic substitution, the reaction rate would be expected to follow second-order kinetics, with the rate law being: Rate = k[this compound][Nucleophile]. The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the strength of the nucleophile.
A hypothetical kinetic dataset for the reaction of this compound with a generic nucleophile "Nu⁻" is presented below to illustrate the expected kinetic behavior.
| [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Advanced Derivatization and Functionalization of 4 2 Bromoethyl 1,2 Oxazole
Synthesis of Diverse Substituted Oxazole (B20620) Derivatives via 4-(2-Bromoethyl)-1,2-oxazole
The primary alkyl bromide in this compound is highly susceptible to nucleophilic substitution reactions, providing a straightforward pathway for introducing a vast range of functional groups onto the ethyl side chain. This approach allows for the systematic modification of the compound's physicochemical properties. The reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.
Key research findings indicate that various nucleophiles can be employed to generate a library of derivatives. For instance, reaction with primary or secondary amines yields the corresponding aminoethyl-oxazoles. Thiolates can be used to introduce sulfur-containing moieties, while cyanide displacement provides a route to nitrile derivatives, which can be further hydrolyzed to carboxylic acids or reduced to amines. The reaction with sodium azide (B81097) produces an azido (B1232118) derivative, a versatile intermediate for click chemistry or for reduction to a primary amine.
Below is a table summarizing common nucleophilic substitution reactions for the derivatization of this compound.
| Nucleophile (Nu⁻) | Reagent Example | Product: 4-(2-Substituted-ethyl)-1,2-oxazole | Functional Group Introduced |
| Amine | Diethylamine (Et₂NH) | 4-(2-Diethylaminoethyl)-1,2-oxazole | Tertiary Amine |
| Azide | Sodium Azide (NaN₃) | 4-(2-Azidoethyl)-1,2-oxazole | Azide |
| Cyanide | Sodium Cyanide (NaCN) | 4-(2-Cyanoethyl)-1,2-oxazole | Nitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-(2-Hydroxyethyl)-1,2-oxazole | Alcohol |
| Thiolate | Sodium Ethanethiolate (NaSEt) | 4-(2-Ethylthioethyl)-1,2-oxazole | Thioether |
| Carboxylate | Sodium Acetate (CH₃COONa) | 4-(2-Acetoxyethyl)-1,2-oxazole | Ester |
These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, allowing researchers to fine-tune molecular properties to enhance biological activity or other desired characteristics.
Construction of Fused and Bridged Heterocyclic Systems Utilizing the Compound
The bifunctional nature of this compound, containing both a heterocyclic ring and a reactive alkyl halide side chain, makes it a valuable precursor for constructing more complex polycyclic scaffolds. These reactions often involve intramolecular or intermolecular cyclizations to form new rings fused or bridged to the oxazole core. Such complex heterocyclic systems are of significant interest in materials science and pharmaceutical development. rsc.org
Intramolecular Cyclization: For an intramolecular reaction to occur, a nucleophilic center must be present or introduced elsewhere in the molecule, typically on the oxazole ring or a substituent. For example, if a hydroxyl or amino group were present at the 5-position of the oxazole ring, it could undergo an intramolecular SN2 reaction with the bromoethyl side chain to form a fused six-membered ring system, creating an oxazolo-oxazine or oxazolo-pyrazine derivative, respectively.
Intermolecular Cyclization: In intermolecular strategies, this compound reacts with a molecule containing two or more nucleophilic sites. This can lead to the formation of larger macrocycles or fused ring systems. For example, reaction with a diamine or a dithiol could lead to the formation of a new heterocyclic ring incorporating the ethyl fragment of the original oxazole. These methods are pivotal for creating novel scaffolds with unique three-dimensional structures. nih.gov
The table below outlines potential strategies for building complex heterocyclic systems.
| Cyclization Strategy | Reactant(s) | Resulting System | Description |
| Intramolecular Annulation | 5-Amino-4-(2-bromoethyl)-1,2-oxazole | Dihydropyrrolo[3,4-c]isoxazole | The internal amine attacks the bromoethyl group, forming a new five-membered ring fused to the oxazole. |
| Intermolecular Cyclocondensation | This compound + Catechol | Benzodioxino-isoxazole derivative | Reaction with the two hydroxyl groups of catechol to form a fused six-membered 1,4-dioxane (B91453) ring. |
| Bridging Reaction | 2 equivalents of an N-lithiated oxazole + this compound | Bridged di-oxazole system | The bromoethyl group acts as a linker, bridging two separate heterocyclic units. |
These synthetic routes provide access to complex molecular architectures that would be difficult to synthesize through other methods, highlighting the utility of this compound as a key intermediate.
Polymerization Initiators and Monomers Derived from this compound Analogues
The chemical structure of this compound analogues makes them suitable for applications in polymer chemistry, particularly as initiators for controlled radical polymerization and as precursors for functional monomers.
Polymerization Initiators: The alkyl bromide functionality is a well-established initiating group for Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, narrow polydispersity, and complex architectures. In this process, a transition metal complex (e.g., a copper-ligand complex) reversibly activates the carbon-bromine bond, generating a radical that initiates the polymerization of vinyl monomers. The oxazole moiety would thus become the α-end group of the resulting polymer chain, imparting its specific chemical properties to the final material. This allows for the synthesis of well-defined polymers with a terminal oxazole group.
Monomers: To be used as a monomer, the this compound structure must be modified to include a polymerizable group, such as a vinyl, acrylate (B77674), or styrenic moiety. This can be achieved by reacting this compound with a suitable nucleophile that also contains a polymerizable double bond. For example, a reaction with sodium methacrylate (B99206) would substitute the bromine atom to yield 2-(1,2-oxazol-4-yl)ethyl methacrylate. This resulting monomer could then be polymerized or copolymerized to create polymers with pendant oxazole groups along the polymer backbone. These pendant heterocyclic groups can influence the polymer's thermal properties, solubility, and coordination ability.
The table below details the potential roles of this compound derivatives in polymerization.
| Application | Derivative Structure | Polymerization Method | Resulting Polymer |
| Initiator | This compound | Atom Transfer Radical Polymerization (ATRP) | Polymer with a terminal 4-ethyl-1,2-oxazole group |
| Monomer | 2-(1,2-Oxazol-4-yl)ethyl acrylate | Free Radical Polymerization, RAFT, etc. | Polyacrylate with pendant 4-ethyl-1,2-oxazole groups |
| Monomer | 4-(2-(4-vinylphenoxy)ethyl)-1,2-oxazole | Free Radical Polymerization, RAFT, etc. | Polystyrene derivative with pendant oxazole-containing ether groups |
The use of oxazole-containing initiators and monomers is a promising strategy for developing advanced functional polymers for various applications, including specialty coatings, biomedical materials, and electronic devices. mdpi.com
Spectroscopic and Computational Elucidation of 4 2 Bromoethyl 1,2 Oxazole Structure and Reactivity
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
The definitive structural confirmation of 4-(2-Bromoethyl)-1,2-oxazole relies on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when integrated, allows for an unambiguous assignment of the molecular structure. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the bromoethyl side chain would appear as two triplets due to mutual coupling. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is anticipated to be deshielded and appear at a lower field (higher ppm) compared to the methylene group attached to the oxazole (B20620) ring (-CH₂-). The two protons on the oxazole ring (at positions C3 and C5) would appear as singlets in the aromatic region.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum would display signals for the two carbons of the ethyl chain and the three carbons of the oxazole ring. The carbon atom bonded to bromine (Cβ) would be significantly influenced by the electronegative halogen. The chemical shifts for the oxazole ring carbons are characteristic of this heterocyclic system. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| H3 | Oxazole Ring | ~8.1 - 8.3 | - | Singlet |
| H5 | Oxazole Ring | ~8.6 - 8.8 | - | Singlet |
| -CH₂- (α) | Ethyl Chain | ~3.1 - 3.3 | ~30 - 35 | Triplet |
| -CH₂Br (β) | Ethyl Chain | ~3.6 - 3.8 | ~32 - 37 | Triplet |
| C3 | Oxazole Ring | - | ~148 - 152 | - |
| C4 | Oxazole Ring | - | ~110 - 115 | - |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₅H₆BrNO) by providing a highly accurate mass measurement. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak [M]⁺, which will show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns can also offer structural clues, such as the loss of a bromine radical (•Br) or the entire bromoethyl side chain.
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show specific absorption bands corresponding to the vibrations of the oxazole ring and the alkyl halide group. nist.govnist.gov
Table 2: Predicted IR Absorption Bands for this compound This table presents hypothetical data based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (sp²) | Oxazole Ring | 3100 - 3150 |
| C-H stretch (sp³) | Ethyl Chain | 2850 - 3000 |
| C=N stretch | Oxazole Ring | 1620 - 1680 |
| C=C stretch | Oxazole Ring | 1450 - 1550 |
| N-O stretch | Oxazole Ring | 1300 - 1400 |
Computational Chemistry Approaches for Understanding this compound
Computational chemistry provides powerful theoretical tools to complement experimental data, offering deep insights into the molecule's structure, stability, and reactivity at an atomic level.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties of this compound. irjweb.com These calculations begin by finding the molecule's lowest energy geometry (optimized structure). From this, various electronic descriptors can be derived.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The spatial distribution of these frontier orbitals indicates the likely sites for electron donation (HOMO) and acceptance (LUMO). Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Description | Hypothetical Value |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 5.6 eV |
While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior over time. mdpi.com For this compound, MD simulations are particularly useful for analyzing the conformational flexibility of the bromoethyl side chain. The simulation tracks the atomic movements over time, allowing for the study of bond rotations and the identification of preferred, low-energy conformations. This analysis is critical for understanding how the molecule might orient itself when interacting with other molecules, such as in a solvent or at the active site of an enzyme.
The electronic data from quantum chemical calculations can be used to predict the molecule's reactivity. The oxazole ring itself has specific reactivity patterns, and the presence of the bromoethyl group introduces additional reactive sites. semanticscholar.org
Nucleophilic Attack: The carbon atom attached to the bromine is electron-deficient due to the halogen's high electronegativity, making it a prime target for nucleophiles, leading to substitution or elimination reactions.
Electrophilic Attack: The nitrogen atom in the oxazole ring possesses a lone pair of electrons and is typically the most electron-rich center, making it the most probable site for electrophilic attack or protonation.
Computational tools can quantify this reactivity by calculating parameters like Fukui functions or analyzing atomic partial charges, providing a more detailed reactivity profile than simple chemical intuition alone.
Computational chemistry allows for the detailed investigation of potential reaction pathways. nih.gov For instance, the mechanism of a nucleophilic substitution reaction on the bromoethyl group (e.g., an Sₙ2 reaction) can be modeled. By calculating the energies of the reactants, products, and the transition state that connects them, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy indicates a faster reaction. This theoretical approach can be used to compare the feasibility of different reaction pathways, predict reaction outcomes, and understand the factors that control selectivity, providing invaluable insights for designing synthetic routes.
Applications of 4 2 Bromoethyl 1,2 Oxazole As a Synthetic Precursor
Role in the Synthesis of Complex Organic Molecules and Natural Product Analogues
The bifunctional nature of 4-(2-Bromoethyl)-1,2-oxazole, featuring both an electrophilic bromoethyl side chain and a stable aromatic oxazole (B20620) ring, allows for its strategic incorporation into multi-step synthetic sequences. The bromoethyl group serves as a handle for nucleophilic substitution reactions, enabling the attachment of this moiety to a wide array of substrates. This reactivity is fundamental to its role in the elaboration of complex molecular frameworks.
While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely reported in publicly accessible literature, its potential is evident. The oxazole ring itself is a structural motif present in a number of natural products, and the bromoethyl functionality provides a straightforward means to introduce this heterocycle. For instance, the bromoethyl group can be converted to other functional groups, such as azides, amines, or thiols, which can then participate in further synthetic transformations like cycloadditions, amidations, or the formation of other heterocyclic systems. This latent functionality makes it a potentially valuable fragment in the convergent synthesis of natural product analogues, where systematic structural modifications are desired to probe biological activity.
The following table outlines the potential synthetic transformations of the bromoethyl group in this compound, highlighting its versatility in introducing diverse functionalities.
| Reagent | Resulting Functional Group | Potential Subsequent Reactions |
| Sodium Azide (B81097) (NaN₃) | Azide (-N₃) | Click Chemistry, Reduction to Amine |
| Ammonia (NH₃) or Primary/Secondary Amines | Primary/Secondary/Tertiary Amine (-NH₂, -NHR, -NR₂) | Amide bond formation, Further alkylation |
| Sodium Thiolate (NaSR) | Thioether (-SR) | Oxidation to sulfoxide (B87167) or sulfone |
| Sodium Cyanide (NaCN) | Nitrile (-CN) | Hydrolysis to carboxylic acid, Reduction to amine |
| Grignard Reagents (RMgX) | Alkylated chain (-CH₂CH₂R) | Introduction of carbon-based substituents |
Contributions to Macromolecular Chemistry through Polymer Functionalization and Polymerization
In the realm of macromolecular chemistry, this compound can serve as a functional monomer or a post-polymerization modification agent. The bromoethyl group is a well-known initiator or terminating agent in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with oxazole moieties pendant to the polymer backbone.
The incorporation of the oxazole ring into a polymer chain can impart specific properties to the resulting material. Oxazoles are known to be relatively stable and can participate in coordination with metal ions, suggesting potential applications in areas such as catalysis or materials with specific optical or electronic properties.
Strategies for Rational Design of Bioactive Compounds Utilizing the Oxazole Scaffold
The oxazole ring is a recognized pharmacophore found in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and ability to engage in hydrogen bonding. The rational design of novel bioactive compounds often involves the incorporation of such privileged scaffolds.
This compound provides a convenient starting point for the synthesis of libraries of potential drug candidates. The bromoethyl side chain can be readily displaced by a diverse range of nucleophiles, allowing for the systematic exploration of the chemical space around the oxazole core. This approach is central to structure-activity relationship (SAR) studies, where the goal is to identify the key structural features responsible for a desired biological effect.
For instance, by reacting this compound with a series of amines, amides, or other nitrogen-containing heterocycles, medicinal chemists can generate a focused library of compounds for screening against a particular biological target. The oxazole core can serve as a rigid scaffold that properly orients the appended functional groups for optimal interaction with a receptor or enzyme active site.
The table below illustrates a hypothetical library design based on the reaction of this compound with various nucleophiles to generate novel compounds for biological screening.
| Nucleophile | Resulting Compound Structure | Potential Biological Target Class |
| Piperidine | 4-(2-(Piperidin-1-yl)ethyl)-1,2-oxazole | G-protein coupled receptors (GPCRs) |
| Morpholine | 4-(2-Morpholinoethyl)-1,2-oxazole | Kinases, Ion Channels |
| 4-Hydroxyaniline | 4-((2-(1,2-Oxazol-4-yl)ethyl)amino)phenol | Proteases, Transferases |
| Imidazole (B134444) | 1-(2-(1,2-Oxazol-4-yl)ethyl)-1H-imidazole | Metalloenzymes, Histamine Receptor Ligands |
Future Research Directions for 4 2 Bromoethyl 1,2 Oxazole
Development of Novel and Highly Efficient Synthetic Routes
The advancement of research involving 4-(2-Bromoethyl)-1,2-oxazole is contingent upon the availability of efficient and scalable synthetic pathways. Current strategies often rely on classical methods which may have limitations in terms of yield, atom economy, and environmental impact. Future research should prioritize the development of more sophisticated and sustainable synthetic routes.
One of the most established methods for isoxazole (B147169) synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgnih.gov For the target molecule, this would involve the reaction of a suitable nitrile oxide with 4-bromo-1-butyne. Future investigations could focus on optimizing this key reaction. The use of metal-free, hypervalent iodine-induced methods for the in situ generation of nitrile oxides from aldoximes could provide a mild and highly regioselective pathway to the desired 3,5-disubstituted isoxazoles. rsc.orgscispace.comrsc.org Furthermore, exploring copper(I)-catalyzed cycloadditions could enhance efficiency and control over regioselectivity. organic-chemistry.org
An alternative strategy involves the functional group manipulation of a pre-formed isoxazole core. A potential route could start from 4-(2-hydroxyethyl)-1,2-oxazole, converting the terminal alcohol to a bromide. Research in this area should aim to develop highly selective and high-yielding bromination protocols that are compatible with the isoxazole ring, potentially using reagents like phosphorus tribromide or carbon tetrabromide in the Appel reaction.
A forward-looking approach would be the adoption of green chemistry principles. This includes the development of one-pot syntheses that minimize purification steps, the use of catalytic systems to reduce waste, and the exploration of flow chemistry to enable safer, more scalable, and continuous production of this compound. nih.gov
| Potential Synthetic Route | Key Reaction Type | Area for Future Research & Improvement | Potential Advantages |
| Nitrile Oxide Cycloaddition | 1,3-Dipolar Cycloaddition | Development of novel metal-free or catalytic systems (e.g., Cu(I), Ru(II)). scispace.com | High regioselectivity, direct formation of the isoxazole core. mdpi.com |
| Functional Group Interconversion | Nucleophilic Substitution (Bromination) | Optimization of selective bromination reagents and conditions that preserve the isoxazole ring. | Utilizes potentially more accessible starting materials. |
| Flow Chemistry Synthesis | Continuous Flow Reaction | Design and optimization of a continuous reactor setup for either the cycloaddition or bromination route. | Enhanced safety, scalability, and process control. |
| Enzymatic Synthesis | Biocatalysis | Identification and engineering of enzymes capable of catalyzing isoxazole formation or selective halogenation. | High selectivity, environmentally benign conditions. |
Exploration of Uncharted Reactivity Pathways and Transformations
The bifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. The molecule contains two key reactive sites: the primary alkyl bromide and the isoxazole ring, particularly its labile N-O bond. mdpi.com
The bromoethyl side chain is a prime handle for nucleophilic substitution reactions. Future research can systematically explore its reactions with a diverse library of nucleophiles—such as amines, thiols, azides, and stabilized carbanions—to generate a wide array of new 4-substituted isoxazole derivatives. These derivatives could serve as building blocks for pharmaceuticals or functional materials. Moreover, the transformation of the alkyl bromide into an organometallic reagent, such as a Grignard or organozinc species, could open pathways to carbon-carbon bond-forming reactions, although this would require careful optimization to avoid incompatibility with the isoxazole ring.
The isoxazole ring itself is a latent functional group. The weak N-O bond is susceptible to reductive cleavage under various conditions, such as catalytic hydrogenation (e.g., using Raney Nickel) or with reducing agents like samarium(II) iodide. nih.govresearchgate.net This cleavage unmasks a γ-amino alcohol or a β-hydroxy ketone functionality, depending on the conditions and subsequent workup. nih.gov Future studies should focus on developing novel and chemoselective methods for this ring-opening transformation. Exploring photochemical or electrochemical N-O bond cleavage could provide access to unique reactive intermediates and synthetic pathways not achievable through traditional thermal methods. ingentaconnect.comresearchgate.net
| Reactive Site | Transformation Type | Potential Reagents/Conditions | Product Class / Synthetic Utility |
| Bromoethyl Chain | Nucleophilic Substitution (SN2) | Amines, Thiols, Azide (B81097), Cyanide, Malonates | Functionalized isoxazole derivatives for medicinal chemistry. |
| Bromoethyl Chain | Organometallic Formation | Mg, Zn, or Li-Halogen Exchange | Isoxazolyl-ethyl metallic reagents for C-C bond formation. |
| Isoxazole Ring | Reductive N-O Bond Cleavage | Raney Ni/H2, SmI2, Mo(CO)6. nih.govresearchgate.net | β-Hydroxy ketones, γ-Amino alcohols. |
| Isoxazole Ring | Photochemical Rearrangement | UV Irradiation | Potential isomerization to oxazole (B20620) derivatives via azirine intermediates. wikipedia.org |
| Isoxazole Ring | C-H Functionalization | Palladium Catalysis / Directing Groups | Direct arylation or alkylation of the isoxazole ring. |
Innovative Applications in Advanced Chemical Synthesis and Materials Science
The unique structure of this compound makes it a valuable building block for creating complex molecular architectures and advanced materials. researchgate.net
In advanced synthesis, this compound can serve as a versatile scaffold. The bromoethyl group allows for covalent attachment to other molecules or solid supports, while the isoxazole ring can act as a stable, biologically relevant core or be unmasked later in a synthetic sequence. This "dual-function" nature is highly desirable in fragment-based drug discovery and the synthesis of complex natural products. Isoxazole-containing compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, making its derivatives attractive targets for pharmaceutical research. mdpi.comnih.govsphinxsai.com
In materials science, the isoxazole moiety can be incorporated into polymers and organic materials to impart specific properties. researchgate.net Research could focus on converting the bromoethyl group into a polymerizable functional group, such as an acrylate (B77674) or vinyl group. The resulting monomers could be used to synthesize polymers with pendant isoxazole units, potentially leading to materials with unique thermal, optical, or coordination properties. researchgate.net Isoxazole-based materials have applications as liquid crystals, organic semiconductors, and components in dye-sensitized solar cells. ingentaconnect.comresearchgate.net Furthermore, the ability of the bromoethyl group to react with surface functionalities (e.g., amines on silica) could be exploited to create modified surfaces, nanoparticles, or functional coatings with tailored properties. An isoxazole compound has also been noted for its ability to induce the differentiation of embryonic stem cells, suggesting applications in biomaterials and tissue engineering. the-scientist.com
| Field of Application | Proposed Research Direction | Key Feature of this compound | Potential Outcome |
| Medicinal Chemistry | Use as a scaffold in fragment-based drug discovery. | Bifunctionality; biologically relevant isoxazole core. | Novel drug candidates with diverse therapeutic activities. nih.gov |
| Polymer Science | Synthesis of functional monomers for polymerization. | Reactive bromoethyl group for conversion to polymerizable units. | New polymers with enhanced thermal stability, liquid crystalline properties, or utility as catalyst ligands. researchgate.net |
| Materials Science | Covalent attachment to surfaces (e.g., silica, gold). | Electrophilic bromoethyl group for surface modification. | Functionalized surfaces, nanoparticles, and sensors. |
| Supramolecular Chemistry | Design of ligands for metal-organic frameworks (MOFs) or coordination polymers. | Nitrogen and oxygen atoms of the isoxazole ring as coordination sites. | Novel porous materials for gas storage or catalysis. |
Q & A
Basic: What are the key considerations for synthesizing 4-(2-Bromoethyl)-1,2-oxazole derivatives with high regioselectivity?
Regioselective synthesis requires precise control of reaction conditions and catalysts. For example, using β-enamino ketoesters and anhydrous aluminum chloride (AlCl₃) in Friedel-Crafts acylaminoacylation reactions can direct substituent placement on the oxazole ring . Palladium catalysts, such as bis(triphenylphosphine)palladium dichloride, are effective in cross-coupling reactions to introduce bromoethyl groups while minimizing side products . Solvent choice (e.g., dry THF/Et₃N mixtures) and temperature (reflux at 55–80°C) are critical for optimizing yield and selectivity .
Advanced: How can structural non-coplanarity in this compound derivatives be confirmed experimentally and computationally?
Non-coplanarity between the oxazole ring and adjacent aryl groups can be validated using:
- UV-Vis spectroscopy : Bathochromic shifts indicate π-π* transitions influenced by steric hindrance .
- ¹H/¹³C NMR : Dihedral angles inferred from coupling constants (e.g., ) and nuclear Overhauser effects (NOE) .
- X-ray crystallography : Direct measurement of torsion angles (e.g., 15–25° between oxazole and mesityl rings) .
- DFT calculations : Geometry optimization at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies and electronic properties, corroborating experimental data .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with suitable respirators (e.g., NIOSH-approved) .
- Storage : Store at 0–6°C in airtight containers to prevent degradation and moisture absorption .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How does the bromoethyl substituent influence the pharmacological activity of 1,2-oxazole derivatives?
The bromoethyl group enhances lipophilicity, improving membrane permeability, as shown in analogues with logP values >2.5 . Its electron-withdrawing nature modulates the oxazole ring’s electronic density, affecting binding to targets like kinases or DNA topoisomerases. For example, sulfonamide-linked oxazoles exhibit anticancer activity by disrupting protein-protein interactions . Comparative studies using isosteric replacements (e.g., chloroethyl) reveal that bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic binding pockets .
Basic: What analytical techniques are recommended for characterizing this compound?
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ions (e.g., [M+H]⁺ at m/z 220.0) .
- ¹H/¹³C NMR : Key signals include oxazole C-2 (δ 160–165 ppm) and bromoethyl CH₂ (δ 3.5–4.0 ppm) .
Advanced: How can computational methods resolve contradictions in experimental data for oxazole derivatives?
Discrepancies in spectral or crystallographic data often arise from solvent effects or dynamic processes. Strategies include:
- Solvent Modeling : Polarizable Continuum Model (PCM) to simulate solvent-induced shifts in NMR or UV spectra .
- Conformational Sampling : Molecular dynamics (MD) simulations to identify dominant conformers in solution .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen bonding) in crystal structures .
Basic: What are common side reactions during bromoethyl functionalization of oxazole scaffolds?
- Elimination : Formation of alkenes via dehydrohalogenation, especially under basic conditions. Mitigate by using mild bases (e.g., NaHCO₃) .
- Nucleophilic Substitution : Competing reactions with solvents (e.g., ethanol) can yield ethoxy byproducts. Use aprotic solvents like DMF or THF .
- Oxidation : Bromoethyl groups may oxidize to ketones; inert atmospheres (N₂/Ar) prevent this .
Advanced: How can DFT studies predict the reactivity of this compound in aqueous environments?
DFT at the M06-2X/def2-TZVP level models solvation effects and hydrogen bonding with water. Key findings:
- Hydrogen Bonding : Oxazole’s N-atom acts as a weak acceptor (binding energy ~15 kJ/mol per H₂O) .
- Solvent Accessibility : Bromoethyl groups reduce polarity, increasing logD (octanol-water) by 0.5–1.0 units .
- Reactivity Predictions : Fukui indices identify C-4 as the most electrophilic site for nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
